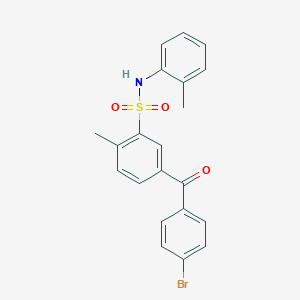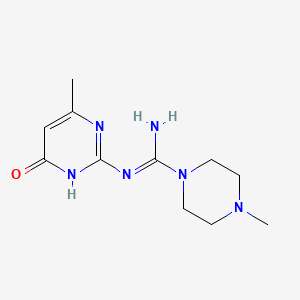
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as BBS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression and plays a role in adipocyte differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the pathogenesis of these disorders. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the study of this compound in combination with other therapeutic agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound can be synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Méthodes De Synthèse
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using several methods, including the reaction of 4-bromobenzoyl chloride with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isocyanate with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base. These methods have been shown to yield this compound with high purity and yield.
Propriétés
IUPAC Name |
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S/c1-14-5-3-4-6-19(14)23-27(25,26)20-13-17(8-7-15(20)2)21(24)16-9-11-18(22)12-10-16/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNDEMWYSAJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)
![2-(4-{[isopropyl(methyl)amino]methyl}phenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B6106480.png)

![1-[3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6106490.png)
![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)